

# Spectroscopic Profile of 5-Aminopyrazine-2-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Aminopyrazine-2-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Aminopyrazine-2-carboxylic acid**. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended to support researchers in the identification and characterization of this compound.

## Chemical Structure and Properties

- IUPAC Name: **5-Aminopyrazine-2-carboxylic acid**
- CAS Number: 40155-43-9
- Molecular Formula: C<sub>5</sub>H<sub>5</sub>N<sub>3</sub>O<sub>2</sub>
- Molecular Weight: 139.11 g/mol
- Structure:

Chemical structure of 5-Aminopyrazine-2-carboxylic acid

## Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for **5-Aminopyrazine-2-carboxylic acid**, the following data tables are based on established principles of spectroscopic theory and data from structurally related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Data for **5-Aminopyrazine-2-carboxylic acid** (in  $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~13.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~8.6	Singlet	1H	Pyrazine Ring H-3
~8.1	Singlet	1H	Pyrazine Ring H-6
~7.0	Broad Singlet	2H	Amine (-NH <sub>2</sub> )

Note: The chemical shifts of protons attached to heteroatoms (like the carboxylic acid and amine protons) can be variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **5-Aminopyrazine-2-carboxylic acid** (in  $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~166	Carboxylic Acid Carbonyl (C=O)
~155	Pyrazine Ring Carbon (C-5, attached to -NH <sub>2</sub> )
~145	Pyrazine Ring Carbon (C-2, attached to -COOH)
~140	Pyrazine Ring Carbon (C-3)
~130	Pyrazine Ring Carbon (C-6)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **5-Aminopyrazine-2-carboxylic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment of Vibration
3400 - 3200	Medium, Broad	N-H stretching (Amine)
3300 - 2500	Strong, Very Broad	O-H stretching (Carboxylic Acid)
~3100	Weak	Aromatic C-H stretching
1720 - 1680	Strong	C=O stretching (Carboxylic Acid) <a href="#">[1]</a> <a href="#">[2]</a>
1650 - 1580	Medium	N-H bending (Amine) and Aromatic C=C stretching
1600 - 1475	Weak-Medium	Aromatic C=C stretching <a href="#">[3]</a>
1320 - 1210	Medium	C-O stretching (Carboxylic Acid) <a href="#">[1]</a> <a href="#">[2]</a>
950 - 910	Medium, Broad	O-H bending (Carboxylic Acid) <a href="#">[1]</a> <a href="#">[2]</a>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for **5-Aminopyrazine-2-carboxylic acid**

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Notes
139	$[M]^+$	Molecular ion peak. As a compound with an odd number of nitrogen atoms, it is expected to have an odd molecular weight.
122	$[M - OH]^+$	Loss of a hydroxyl radical from the carboxylic acid group.
94	$[M - COOH]^+$	Loss of the carboxylic acid group (decarboxylation).
67	$[C_3H_3N_2]^+$	Further fragmentation of the pyrazine ring.

Note: The fragmentation pattern can be influenced by the ionization technique used.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **5-Aminopyrazine-2-carboxylic acid**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Aminopyrazine-2-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring the solubility of the compound and for avoiding interference with the signals of interest.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Tune and match the probe for the <sup>1</sup>H frequency.

- Acquire a standard one-dimensional  $^1\text{H}$  spectrum.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
- Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and accurate integration.
- $^{13}\text{C}$  NMR Acquisition:
  - Tune and match the probe for the  $^{13}\text{C}$  frequency.
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum to obtain singlets for all carbon signals.
  - A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of  $^{13}\text{C}$  is low.

## Infrared (IR) Spectroscopy

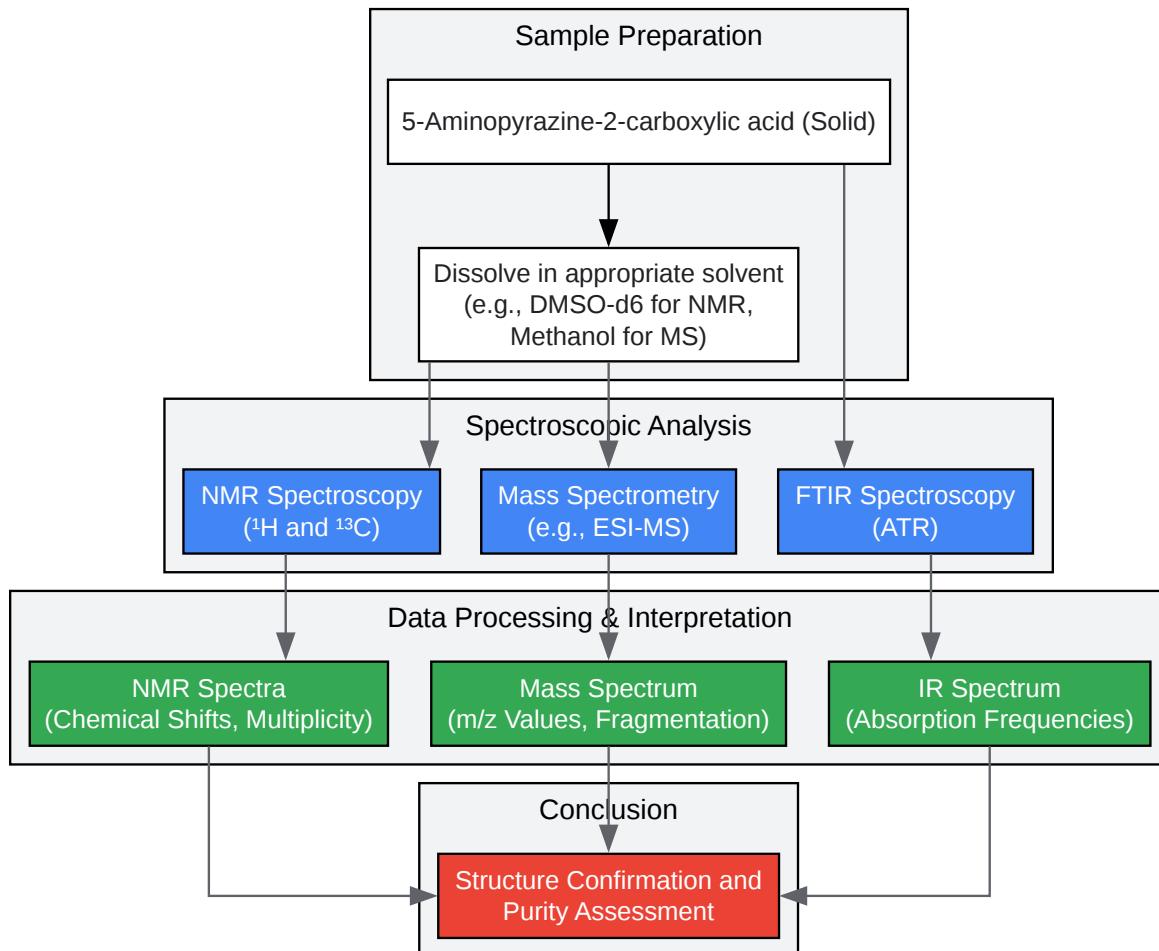
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[4\]](#)[\[5\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal.
  - Acquire the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented as absorbance or transmittance.

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **5-Aminopyrazine-2-carboxylic acid** in a suitable solvent system (e.g., methanol or a mixture of water and acetonitrile with a small amount of formic acid to aid ionization).
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
  - Infuse the sample solution into the ion source at a constant flow rate.
  - Acquire the mass spectrum in positive ion mode to observe the molecular ion and related fragments.
  - Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of **5-Aminopyrazine-2-carboxylic acid**.



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Caption: Workflow for the spectroscopic analysis of **5-Aminopyrazine-2-carboxylic acid**.

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